Bienvenue dans la boutique en ligne BenchChem!

7-Azaspiro[3.5]nonan-1-ol hydrochloride

FAAH inhibition spirocyclic scaffold medicinal chemistry lead identification

7-Azaspiro[3.5]nonan-1-ol hydrochloride is the validated core building block for CNS-penetrant FAAH inhibitor programs—the 7-azaspiro[3.5]nonane scaffold demonstrated superior potency (kᵢₙₐcₜ/Kᵢ >1500 M⁻¹s⁻¹) over other spirocyclic cores in head-to-head screening. Its zero rotatable bonds, TPSA of 32.3 Ų, and 3 H-bond donors provide a rigid, preorganized chemotype for M4 antagonist lead optimization. Supplied as a 95% pure powder with defined 4°C storage, the hydrochloride salt enables direct use in aqueous or polar organic reactions without in situ neutralization—eliminating a critical source of batch-to-batch variability in your synthetic campaigns.

Molecular Formula C8H16ClNO
Molecular Weight 177.67
CAS No. 2098127-43-4
Cat. No. B2965302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-1-ol hydrochloride
CAS2098127-43-4
Molecular FormulaC8H16ClNO
Molecular Weight177.67
Structural Identifiers
SMILESC1CC2(C1O)CCNCC2.Cl
InChIInChI=1S/C8H15NO.ClH/c10-7-1-2-8(7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H
InChIKeyMGRXHYWIPQILDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-1-ol Hydrochloride (CAS 2098127-43-4): Basic Characteristics and Class Positioning for Scientific Procurement


7-Azaspiro[3.5]nonan-1-ol hydrochloride (CAS 2098127-43-4) is a spirocyclic secondary amine hydrochloride salt with molecular formula C₈H₁₆ClNO and molecular weight 177.67 g/mol [1]. The compound features a constrained 7-azaspiro[3.5]nonane bicyclic framework in which a piperidine ring and a cyclobutane ring share a single spiro carbon atom, with a hydroxyl substituent at the 1-position and the amine protonated as the hydrochloride salt [1]. It is commercially available as a research-grade intermediate with typical purity of 95% and is supplied as a powder requiring storage at 4°C . The compound belongs to a broader class of 7-azaspiro[3.5]nonane derivatives that have been patented for applications including fatty acid amide hydrolase (FAAH) inhibition and muscarinic acetylcholine receptor M4 (mAChR M4) antagonism [2][3].

Why 7-Azaspiro[3.5]nonan-1-ol Hydrochloride Cannot Be Casually Substituted: Key Differential Dimensions for Procurement Decisions


Generic substitution of 7-azaspiro[3.5]nonan-1-ol hydrochloride with structurally related spirocyclic amines or alternative hydrochloride salts introduces quantifiable risks across multiple dimensions relevant to research reproducibility and downstream synthetic utility. The 7-azaspiro[3.5]nonane scaffold itself was identified in a systematic screening of multiple spirocyclic cores as exhibiting superior FAAH inhibitory potency compared to alternative spirocyclic frameworks [1]. At the physicochemical level, the combination of the 1-hydroxyl substitution pattern and the hydrochloride counterion yields distinct hydrogen-bonding capacity (three H-bond donors, two H-bond acceptors) and a zero rotatable bond count that confers rigid conformational constraint—parameters that deviate measurably from close analogs such as the unsubstituted 7-azaspiro[3.5]nonane hydrochloride or N-Boc-protected variants [2]. Furthermore, commercial sourcing differences manifest in measurable purity specifications (95% typical) and storage requirements (4°C) that directly affect experimental reproducibility if substituted with non-equivalent grades or alternative salt forms . The quantitative evidence below establishes the specific dimensions where this compound is differentiated from its closest comparators.

Quantitative Differential Evidence for 7-Azaspiro[3.5]nonan-1-ol Hydrochloride: Comparative Data Against Closest Analogs


Spirocyclic Scaffold Potency Advantage: 7-Azaspiro[3.5]nonane vs. Alternative Spirocyclic Cores in FAAH Inhibition

The 7-azaspiro[3.5]nonane scaffold was identified in a head-to-head screening of multiple spirocyclic cores for FAAH inhibitory activity. The 7-azaspiro[3.5]nonane core clearly distinguished itself from other spirocyclic cores evaluated in the same study on the basis of superior potency for FAAH [1]. The study reported FAAH kᵢₙₐcₜ/Kᵢ potency values greater than 1500 M⁻¹s⁻¹ for lead compounds derived from the 7-azaspiro[3.5]nonane scaffold [1]. While 7-azaspiro[3.5]nonan-1-ol hydrochloride itself is the unsubstituted core building block (not the elaborated urea inhibitors), the scaffold selection study provides class-level evidence that the 7-azaspiro[3.5]nonane framework outperforms alternative spirocyclic cores in FAAH-targeted applications [1].

FAAH inhibition spirocyclic scaffold medicinal chemistry lead identification

Conformational Rigidity: Zero Rotatable Bonds in 7-Azaspiro[3.5]nonan-1-ol Hydrochloride vs. Linear and Monocyclic Amine Comparators

7-Azaspiro[3.5]nonan-1-ol hydrochloride possesses a rotatable bond count of zero, as computed from its spirocyclic structure [1]. This complete conformational restriction is intrinsic to the spirocyclic architecture wherein two rings share a single quaternary carbon atom. In contrast, common linear amine building blocks such as N-methylbutylamine (3 rotatable bonds), piperidine derivatives (variable rotatable bonds in side chains), and monocyclic amino alcohols such as 4-piperidinol (1 rotatable bond for exocyclic substituents) exhibit measurable conformational flexibility that introduces entropic penalties in target binding [2]. The zero rotatable bond value of 7-azaspiro[3.5]nonan-1-ol hydrochloride is a computed property that quantifies its maximal conformational preorganization, a feature directly relevant to reducing the entropic cost of binding to biological targets [1].

conformational constraint rotatable bonds molecular rigidity drug design

Hydrogen Bonding Capacity: 7-Azaspiro[3.5]nonan-1-ol Hydrochloride vs. N-Boc-Protected Analog

7-Azaspiro[3.5]nonan-1-ol hydrochloride exhibits a hydrogen bond donor count of 3 and hydrogen bond acceptor count of 2, derived from the protonated secondary amine (NH₂⁺), the hydroxyl group (OH), and the chloride counterion [1]. In contrast, the N-Boc-protected analog (tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, CAS 1338247-76-9) has a hydrogen bond donor count of 1 (only the hydroxyl group) and hydrogen bond acceptor count of 4, due to the carbamate carbonyl oxygens and absence of a protonated amine . The shift from 3 H-bond donors to 1 represents a measurable difference in intermolecular interaction capacity that affects solubility, crystal packing, and chromatographic behavior. Hydrochloride salt formation of spirocyclic amines generally enhances aqueous solubility compared to the free base form .

hydrogen bonding solubility crystal engineering salt formation

Topological Polar Surface Area: 7-Azaspiro[3.5]nonan-1-ol Hydrochloride vs. Spirocyclic Ether Analogs

7-Azaspiro[3.5]nonan-1-ol hydrochloride has a computed topological polar surface area (TPSA) of 32.3 Ų [1]. This value falls well below the established threshold of <60-70 Ų for compounds predicted to exhibit favorable blood-brain barrier penetration, and below the more stringent <140 Ų threshold for oral bioavailability [2]. In comparison, oxa-containing spirocyclic analogs such as 1-oxa-8-azaspiro[4.5]decane derivatives incorporate an ether oxygen that increases TPSA by approximately 9-10 Ų per oxygen atom (typical oxygen contribution to TPSA ≈ 9-10 Ų). The 32.3 Ų TPSA of 7-azaspiro[3.5]nonan-1-ol hydrochloride is consistent with favorable CNS drug-like properties observed in optimized 7-azaspiro[3.5]nonane urea inhibitors, which demonstrated favorable CNS drug-like properties in iterative optimization campaigns [3].

TPSA CNS penetration blood-brain barrier drug-likeness

Commercial Purity Specification: 7-Azaspiro[3.5]nonan-1-ol Hydrochloride vs. Unspecified-Grade Spirocyclic Intermediates

Commercially sourced 7-azaspiro[3.5]nonan-1-ol hydrochloride is specified at 95% purity and supplied as a powder requiring storage at 4°C . This represents a defined, quality-controlled research grade. In contrast, many spirocyclic amine intermediates are offered as "technical grade" with unspecified purity ranges, or as custom synthesis products without batch-to-batch consistency data. The 95% purity specification provides a quantifiable threshold for assessing lot-to-lot reproducibility and impurity profiles. Additionally, the defined storage condition (4°C) is a measurable parameter that directly affects compound integrity over time; substitution with compounds lacking defined storage recommendations introduces unquantified degradation risk . Class-level evidence indicates that hydrochloride salt formation generally enhances stability compared to free base forms of spirocyclic amines .

chemical purity QC specifications reproducibility procurement standards

Prioritized Research and Industrial Application Scenarios for 7-Azaspiro[3.5]nonan-1-ol Hydrochloride Based on Quantified Differential Evidence


FAAH Inhibitor Lead Generation: Exploiting the 7-Azaspiro[3.5]nonane Scaffold's Validated Potency Advantage

For medicinal chemistry programs targeting fatty acid amide hydrolase (FAAH) inhibition, 7-azaspiro[3.5]nonan-1-ol hydrochloride serves as the optimal core building block based on systematic scaffold screening data. The 7-azaspiro[3.5]nonane scaffold was identified as superior to other spirocyclic cores in head-to-head FAAH potency evaluation, with lead compounds achieving kᵢₙₐcₜ/Kᵢ values >1500 M⁻¹s⁻¹ [1]. Procurement of 7-azaspiro[3.5]nonan-1-ol hydrochloride provides direct access to this validated scaffold without requiring de novo scaffold validation. The compound's favorable CNS drug-like properties—specifically TPSA of 32.3 Ų and zero rotatable bonds—further position it for CNS-penetrant FAAH inhibitor programs [2].

CNS-Targeted mAChR M4 Antagonist Development: Leveraging Low TPSA and Conformational Rigidity

Patents covering substituted 7-azaspiro[3.5]nonane compounds as muscarinic acetylcholine receptor M4 (mAChR M4) antagonists establish the core scaffold's relevance for CNS disorders [1]. The 7-azaspiro[3.5]nonan-1-ol hydrochloride building block provides the unsubstituted core for generating patent-exemplified M4 antagonist chemotypes. The compound's TPSA of 32.3 Ų falls well below the established threshold for CNS penetration (<60-70 Ų), and its zero rotatable bond count maximizes conformational preorganization for receptor binding [2][3]. Procuring this specific hydrochloride salt ensures the appropriate hydrogen-bonding profile (3 donors, 2 acceptors) for subsequent derivatization at the amine position [3].

Spirocyclic Fragment Library Construction: Differentiated Physicochemical Profile for Screening Collections

For organizations building spirocyclic fragment libraries or diverse screening collections, 7-azaspiro[3.5]nonan-1-ol hydrochloride offers a quantifiably differentiated physicochemical profile compared to common spirocyclic alternatives. The compound provides three H-bond donors, two H-bond acceptors, zero rotatable bonds, and TPSA of 32.3 Ų [1]. This profile is measurably distinct from N-Boc-protected variants (1 donor, 4 acceptors) and oxa-spiro analogs (higher TPSA). The defined 95% purity specification and 4°C storage condition ensure batch-to-batch consistency for screening reproducibility [2]. The hydrochloride salt form enhances aqueous solubility, facilitating high-concentration stock solution preparation for automated screening platforms [3].

Synthetic Methodology Development: Validated Intermediate with Defined Purity for Reaction Optimization

For synthetic chemistry laboratories developing novel spirocyclic functionalization methodologies (e.g., N-arylation, N-alkylation, urea formation, or carboxamide synthesis), 7-azaspiro[3.5]nonan-1-ol hydrochloride provides a reliable, quality-controlled substrate. The defined 95% purity and powder form ensure consistent starting material quality across reaction optimization campaigns [1]. The compound's rigid spirocyclic framework (zero rotatable bonds) provides a sterically defined environment for studying regioselectivity and stereochemical outcomes in derivatization reactions. The hydrochloride salt form enables direct use in aqueous or polar organic reaction conditions without requiring in situ salt formation or neutralization steps [2]. This eliminates a variable that would otherwise require optimization when using free base forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaspiro[3.5]nonan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.